4,4-Difluoropyrrolidin-2-one chemical properties and structure
4,4-Difluoropyrrolidin-2-one chemical properties and structure
The following is an in-depth technical guide on 4,4-Difluoropyrrolidin-2-one , structured for researchers and drug development professionals.
Core Identity & Strategic Application in Medicinal Chemistry
Executive Summary
4,4-Difluoropyrrolidin-2-one (CAS: 1785332-67-3) is a specialized fluorinated heterocycle serving as a critical building block in modern drug discovery.[1][2] Structurally, it represents a gem-difluorinated analog of 2-pyrrolidone (γ-lactam).[1][2] Its significance lies in the strategic placement of the difluoromethylene (
This scaffold is widely utilized as:
-
A non-hydrolyzable bioisostere of the succinimide or lactam moiety.
-
A conformational lock in peptide mimetics (restricting ring pucker).
-
A metabolic blocker , preventing oxidation at the typically labile C4 position of the pyrrolidone ring.
-
A precursor to 4,4-difluoro-GABA analogs (via ring opening).[1][2]
Chemical Structure & Physical Properties[1][4][5][6]
The introduction of two fluorine atoms at the C4 position induces profound electronic and conformational changes compared to the parent pyrrolidin-2-one.[1]
Physicochemical Data Profile[1][2]
| Property | Value / Description | Note |
| IUPAC Name | 4,4-Difluoropyrrolidin-2-one | |
| CAS Number | 1785332-67-3 | Core Lactam |
| Molecular Formula | ||
| Molecular Weight | 121.09 g/mol | |
| H-Bond Donors | 1 (Amide NH) | Acidity enhanced by |
| H-Bond Acceptors | 3 (C=O, 2 | F acts as weak acceptor |
| LogP (Calc) | ~0.2 - 0.5 | More lipophilic than pyrrolidin-2-one (LogP -0.[1][2][3][4][5][6]71) |
| pKa (Amide NH) | ~14.5 (Estimated) | Lower than pyrrolidin-2-one (~16.[1][2]6) due to inductive effect |
| Appearance | White to off-white solid | Hygroscopic |
Structural Analysis & Conformational Bias
The gem-difluoro group at C4 eliminates the stereoelectronic "gauche effect" bias seen in mono-fluorinated prolines (which strongly favor either endo or exo puckers depending on stereochemistry).[1][2] Instead, the 4,4-difluoro substitution imposes a unique conformational landscape driven by:
-
Dipole Minimization: The C-F dipoles oppose the C=O dipole.
-
Steric/Electronic Balance: It often favors an envelope conformation that places the
group at the "flap" (C4-exo/endo) to minimize eclipsing interactions with the adjacent methylene groups.
Caption: Conformational evolution from flexible pyrrolidone to the rigidified 4,4-difluoro analog.
Synthesis & Manufacturing Methodology
The synthesis of 4,4-difluoropyrrolidin-2-one is challenging due to the instability of
Synthetic Pathway (Flowchart)
Caption: Primary synthetic route via radical addition and cyclization of linear difluoro-esters.
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for fluorinated lactams.
Objective: Synthesis of 4,4-difluoropyrrolidin-2-one from Ethyl 4-bromo-3,3-difluorobutanoate.
Reagents:
-
Ammonia (7N in Methanol) or Ammonium Hydroxide (excess)
-
Purification: Silica Gel Chromatography (EtOAc/Hexanes)[7]
Step-by-Step Procedure:
-
Preparation: Charge a pressure vessel or round-bottom flask with Ethyl 4-bromo-3,3-difluorobutanoate (e.g., 5.0 g, 21.6 mmol).
-
Amine Addition: Cool the vessel to 0°C. Slowly add 7N Ammonia in Methanol (30 mL, ~10 equiv) to the ester.
-
Cyclization: Seal the vessel and allow it to warm to room temperature. Stir for 16–24 hours.
-
Observation: The intermediate amine intramolecularly attacks the ester carbonyl, releasing ethanol and forming the lactam ring.
-
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia. The residue will contain the product and ammonium bromide salts.
-
Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (10 mL) to remove salts. Note: The product is moderately water-soluble; minimize water volume or back-extract the aqueous layer.[1][2]
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0% 100% EtOAc in Hexanes). -
Yield: Typical yields range from 60–80%.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 4,4-difluoro motif is a powerful tool for optimizing lead compounds:
-
pKa Modulation: The electron-withdrawing fluorines lower the pKa of the amide nitrogen, potentially increasing the fraction of deprotonated species at physiological pH or enhancing hydrogen bond donor strength in the neutral form.
-
Metabolic Blockade: In pyrrolidinone-based drugs (e.g., Racetams), the C4 and C5 positions are prone to oxidative metabolism (hydroxylation). Fluorination at C4 completely blocks metabolic attack at this site.
GABA Analog Precursor
4,4-Difluoropyrrolidin-2-one is the cyclic "masked" form of 3,3-difluoro-4-aminobutanoic acid (3,3-difluoro-GABA).[1][2]
-
Mechanism: In vivo hydrolysis of the lactam (mediated by amidases) releases the linear amino acid.
-
Therapeutic Potential: Fluorinated GABA analogs are investigated for epilepsy and addiction therapy. The fluorine atoms lower the pKa of the amine and carboxylic acid, altering blood-brain barrier (BBB) permeability and receptor binding affinity.
Peptidomimetics
Incorporation of this scaffold into peptide backbones (as a Proline mimic) constrains the
References
-
Synthesis of Fluorinated Pyrrolidines: Beilstein J. Org. Chem.2024 , 20, 1572–1586. [1][2]
-
Conformational Analysis of Fluoroprolines: J. Mol. Biol.1992 , 228(3), 725-734. [1]
-
GABA Analogs: Biochemistry2008 , 47(51), 13581–13589. [1]
-
Bioisosterism in Drug Design: J. Med. Chem.2015 , 58(21), 8315–8359.[9] [9]
Sources
- 1. 1255666-74-0|4,4-Difluoropiperidin-2-one|BLD Pharm [bldpharm.com]
- 2. 162970-49-2|3,3-Difluoropyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 3. 1785332-67-3|4,4-Difluoropyrrolidin-2-one| Ambeed [ambeed.com]
- 4. 2882846-23-1,Dibenzyl (1-Hydroxy-2-methoxypropyl)phosphonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE | 163457-23-6 [chemicalbook.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 9. ossila.com [ossila.com]
